Sodium2-hydroxypentanoatexhydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

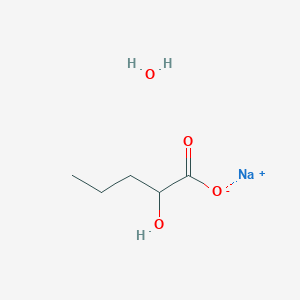

Sodium2-hydroxypentanoatexhydrate is a chemical compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxyl group, and a pentanoate moiety, along with water molecules of hydration. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium2-hydroxypentanoatexhydrate typically involves the reaction of sodium hydroxide with 2-hydroxypentanoic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

NaOH+C5H9O3→NaC5H8O3⋅xH2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, sodium hydroxide and 2-hydroxypentanoic acid, are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to crystallization to obtain the hydrated form of the compound. The crystals are filtered, washed, and dried to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium2-hydroxypentanoatexhydrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

Oxidation: Formation of 2-ketopentanoate or 2-formylpentanoate.

Reduction: Formation of 2-hydroxypentanol.

Substitution: Formation of various substituted pentanoates depending on the reagent used.

Scientific Research Applications

Sodium2-hydroxypentanoatexhydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its therapeutic properties and potential use in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium2-hydroxypentanoatexhydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

- Sodium2-hydroxybutanoate

- Sodium2-hydroxyhexanoate

- Sodium2-hydroxypropanoate

Comparison

Sodium2-hydroxypentanoatexhydrate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Biological Activity

Sodium 2-hydroxypentanoate, also known as sodium 2-hydroxypentanoate hydrate, is a sodium salt of a hydroxy acid that has garnered attention for its potential biological activities. This compound is primarily studied for its implications in metabolic pathways and therapeutic applications, particularly in the context of inflammation and neuroactive compounds.

Chemical Structure and Properties

Sodium 2-hydroxypentanoate has the chemical formula C5H9NaO3 and a molecular weight of approximately 144.11 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and biological properties. The presence of this functional group allows for interactions with various biological systems, making it a subject of interest in pharmacological studies.

The biological activity of sodium 2-hydroxypentanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other hydroxy acids, sodium 2-hydroxypentanoate may inhibit certain enzymes involved in inflammatory processes. For instance, studies on related compounds suggest that they can act as selective inhibitors of cytosolic phospholipase A2 (cPLA2), which plays a crucial role in the production of pro-inflammatory mediators such as arachidonic acid and leukotrienes .

- Modulation of Neurotransmitter Levels : Research indicates that sodium salts of short-chain fatty acids (SCFAs), including those structurally similar to sodium 2-hydroxypentanoate, can influence neurotransmitter levels, particularly gamma-aminobutyric acid (GABA). This modulation can affect anxiety-like behaviors and overall mood regulation .

Biological Studies and Case Studies

Recent studies have explored the effects of sodium 2-hydroxypentanoate in various biological contexts:

- Anti-inflammatory Effects : In vitro studies have demonstrated that sodium 2-hydroxypentanoate can reduce the production of inflammatory cytokines in macrophages. This suggests potential use in treating chronic inflammatory conditions .

- Neuroprotective Properties : Animal models have shown that administration of sodium 2-hydroxypentanoate leads to increased GABA levels, which may help alleviate anxiety and improve cognitive functions. This effect is particularly relevant in conditions associated with neuroinflammation .

- Gut Microbiome Interaction : Sodium 2-hydroxypentanoate may also influence gut microbiota composition, potentially leading to beneficial effects on metabolic health and inflammation through gut-brain axis mechanisms .

Data Table

The following table summarizes key findings from various studies on the biological activity of sodium 2-hydroxypentanoate:

Properties

Molecular Formula |

C5H11NaO4 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

sodium;2-hydroxypentanoate;hydrate |

InChI |

InChI=1S/C5H10O3.Na.H2O/c1-2-3-4(6)5(7)8;;/h4,6H,2-3H2,1H3,(H,7,8);;1H2/q;+1;/p-1 |

InChI Key |

QNQSTKDKWIHIRQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C(=O)[O-])O.O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.